REACTION_CXSMILES
|
[F:1][C:2]1[CH:10]=[C:9]([CH3:11])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[CH3:12]O.Cl>>[CH3:12][O:5][C:4](=[O:6])[C:3]1[CH:7]=[CH:8][C:9]([CH3:11])=[CH:10][C:2]=1[F:1]
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Name
|
|
Quantity
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30 g
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Type
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reactant
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Smiles
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FC1=C(C(=O)O)C=CC(=C1)C
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Name
|
|
Quantity
|
600 mL
|
Type
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reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
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3.2 mL
|
Type
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reactant
|
Smiles
|
Cl
|
Type
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CUSTOM
|
Details
|
stirred for 48 hours
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
The mixture was heated
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Type
|
TEMPERATURE
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Details
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to reflux
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Type
|
TEMPERATURE
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Details
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cooled
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
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CUSTOM
|
Details
|
The recovered material was dried in vacuo for 24 hours
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Duration
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24 h
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |